molecular formula C22H19N3OS B11340881 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11340881
M. Wt: 373.5 g/mol
InChI Key: PQVXERUZWVKITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and attachment of the sulfanyl and acetamide groups. Common reagents used in these reactions include phenacyl bromide, triethylamine, and various solvents such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3OS/c1-15-7-9-17(10-8-15)20-12-11-18(13-23)22(25-20)27-14-21(26)24-19-6-4-3-5-16(19)2/h3-12H,14H2,1-2H3,(H,24,26)

InChI Key

PQVXERUZWVKITO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.